molecular formula C11H11NO B158073 1-Acetyl-1,2-dihydroquinoline CAS No. 10174-55-7

1-Acetyl-1,2-dihydroquinoline

Cat. No. B158073
CAS RN: 10174-55-7
M. Wt: 173.21 g/mol
InChI Key: VGEPKKUTRKZFEW-UHFFFAOYSA-N
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Description

1-Acetyl-1,2-dihydroquinoline is a heterocyclic compound that has attracted much attention in scientific research due to its potential applications in various fields. This compound is also known as tetrahydroquinoline-2-one or 1,2,3,4-tetrahydroquinolin-2-one, and has a molecular formula of C10H11NO.

Mechanism Of Action

The exact mechanism of action of 1-Acetyl-1,2-dihydroquinoline is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes involved in bacterial or fungal cell wall synthesis, or by disrupting the DNA replication process in tumor cells.

Biochemical And Physiological Effects

1-Acetyl-1,2-dihydroquinoline has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 1-Acetyl-1,2-dihydroquinoline has been shown to exhibit cytotoxic activity against various tumor cell lines, including breast cancer, lung cancer, and leukemia.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Acetyl-1,2-dihydroquinoline in lab experiments include its relatively simple synthesis method, its broad-spectrum antibacterial and antifungal activities, and its potential as a lead compound for drug discovery. However, the limitations of using this compound include its relatively low potency compared to other antibacterial and antifungal agents, and its potential toxicity to mammalian cells.

Future Directions

There are many potential future directions for research on 1-Acetyl-1,2-dihydroquinoline. Some possible areas of focus include:
1. Development of more potent derivatives of 1-Acetyl-1,2-dihydroquinoline for use as antibacterial, antifungal, and antitumor agents.
2. Investigation of the mechanism of action of 1-Acetyl-1,2-dihydroquinoline and its derivatives.
3. Exploration of the potential applications of 1-Acetyl-1,2-dihydroquinoline in material science, such as the synthesis of novel polymers or catalysts.
4. Study of the pharmacokinetics and pharmacodynamics of 1-Acetyl-1,2-dihydroquinoline and its derivatives in animal models.
5. Investigation of the potential synergistic effects of 1-Acetyl-1,2-dihydroquinoline and other antibacterial or antifungal agents.
In conclusion, 1-Acetyl-1,2-dihydroquinoline is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Further research is needed to fully understand the mechanism of action of this compound and its derivatives, as well as to explore their potential applications in different areas.

Scientific Research Applications

1-Acetyl-1,2-dihydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a promising lead compound for drug discovery. In addition, 1-Acetyl-1,2-dihydroquinoline has been used as a building block for the synthesis of various natural products and bioactive compounds.

properties

CAS RN

10174-55-7

Product Name

1-Acetyl-1,2-dihydroquinoline

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H11NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-7H,8H2,1H3

InChI Key

VGEPKKUTRKZFEW-UHFFFAOYSA-N

SMILES

CC(=O)N1CC=CC2=CC=CC=C21

Canonical SMILES

CC(=O)N1CC=CC2=CC=CC=C21

Other CAS RN

10174-55-7

synonyms

1-Acetyl-1,2-dihydroquinoline

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quinoline (19.37 g, 150 mmol) was dissolved in anhydrous diethyl ether (500 ml) and cooled to 0° C. under inert atmosphere. DIBAL, 1.5 M in toluene (100 ml, 150 mmol) was added dropwise over 2 hrs and the reaction mixture was stirred at 0° C. for 30 min. Acetic anhydride (500 ml) was added dropwise over 30 min and the reaction mixture was stirred at 0° C. for 30 min. H2O was added cautiously. The reaction mixture was extracted with diethyl ether and concentrated to give N-acetyl-1,2-dihydroquinoline (11.5 g, 44%).
Quantity
19.37 g
Type
reactant
Reaction Step One
Quantity
500 mL
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solvent
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0 (± 1) mol
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100 mL
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reactant
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500 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

23.43 g of sodium borohydride are introduced, in portions, into a solution of 20 g of quinoline in 200 ml of acetic acid and 77.5 ml of acetic anhydride, cooled to 0° C. The mixture is then heated for 2 hours at 60° C. and is stirred overnight at ambient temperature. The mixture is concentrated, diluted with water, adjusted to pH=10 with sodium hydroxide solution and extracted with ether. The combined ethereal phases are washed with 1N hydrochloric acid and then at neutral pH and after conventional treatment the expected product is isolated.
Quantity
23.43 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
77.5 mL
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solvent
Reaction Step One

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